Muscarone

Description

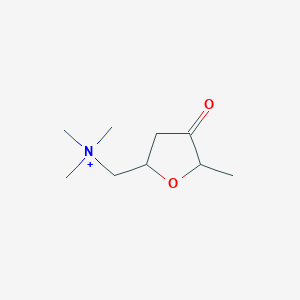

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[(5-methyl-4-oxooxolan-2-yl)methyl]azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOQIVSZENKHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(O1)C[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929033 | |

| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13552-60-8 | |

| Record name | Muscarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Agonistic Action of Muscarone on M1 Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of muscarone on the M1 muscarinic acetylcholine receptor (M1AChR). It details the receptor's signaling cascade, provides a comparative analysis of agonist binding affinities and functional potencies, and outlines comprehensive experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in cholinergic pharmacology and drug discovery.

Introduction to the M1 Muscarinic Receptor

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cortex, as well as in exocrine glands.[1][2][3][4] It plays a crucial role in various physiological processes, including learning, memory, and cognitive functions. The M1 receptor is a key therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.[5]

Upon activation by an agonist like acetylcholine or a synthetic analog such as this compound, the M1 receptor primarily couples to the Gq/11 family of G proteins.[2][3] This initiates a well-defined signaling cascade that leads to the activation of phospholipase C (PLC), culminating in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[2][3][4]

Quantitative Pharmacology of M1 Receptor Agonists

Table 1: Binding Affinities (Ki) of Muscarinic Agonists at the M1 Receptor

| Agonist | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| Carbachol | 6,500 and 147,000 (two sites) | [3H]-NMS | Cultured rat neostriatal neurons | [1] |

| Oxotremorine-M | Not available | - | - | - |

| Pilocarpine | Not available | - | - | - |

| McN-A-343 | Not available | - | - | - |

| This compound | Not available in searched literature | - | - | - |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Muscarinic Agonists in Phosphoinositide Hydrolysis Assays at the M1 Receptor

| Agonist | EC50 (µM) | Emax (% of control or fold increase) | Cell Line/Tissue | Reference |

| Carbachol | 37 | Not specified | Cultured rat neostriatal neurons | [1] |

| Oxotremorine-M | 8.9 | 5.9-fold over basal | Bovine pial arteries | [6] |

| Oxotremorine-M | ~3.5 | Not specified | Rat superior cervical ganglion neurons | [7] |

| This compound | Not available in searched literature | Not available in searched literature | - | - |

Table 3: Functional Potency (EC50) of Muscarinic Agonists in Calcium Mobilization Assays at the M1 Receptor

| Agonist | EC50 | Cell Line | Reference |

| Acetylcholine | 56 nM | CHO-M1-WT3 | [8] |

| Carbachol | 1.7 µM | CHO-M1-WT3 | [8] |

| Pilocarpine | 6.8 µM | CHO-M1-WT3 | [8] |

| McN-A-343 | 11 nM | HEK293-M1 | [9][10] |

| Iperoxo | 24.8 nM | HEK293-M1 | [9][10] |

| Xanomeline | 37 nM | HEK293-M1 | [9][10] |

| This compound | Not available in searched literature | - | - |

M1 Receptor Signaling Pathway

The canonical signaling pathway initiated by this compound binding to the M1 receptor is depicted below. This cascade highlights the key molecular events from receptor activation to the generation of intracellular second messengers.

References

- 1. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of M1 muscarinic receptors triggers transmitter release from rat sympathetic neurons through an inhibition of M-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 5. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]

- 10. benchchem.com [benchchem.com]

The Intricate Dance of Structure and Activity: A Deep Dive into Muscarone at Muscarinic Receptors

For Immediate Release

This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of muscarone, a potent muscarinic acetylcholine receptor agonist. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical data on the binding affinities and functional potencies of this compound and its key analogs. It further provides detailed experimental protocols for the assays used to derive this data and visualizes the core signaling pathways involved.

Introduction: The Significance of this compound

This compound, a structural analog of the neurotransmitter acetylcholine, has long been a subject of pharmacological interest due to its potent activity at muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors (GPCRs) are integral to a vast array of physiological functions, making them critical targets for therapeutic intervention in various diseases. Understanding the nuanced relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel, subtype-selective muscarinic ligands. This guide will dissect the key structural determinants of this compound's affinity and efficacy at the five muscarinic receptor subtypes (M1-M5).

The Crucial Role of Stereochemistry

The stereochemical configuration of this compound is a critical determinant of its interaction with muscarinic receptors. Early research revealed significant differences in the activity of its various isomers. The naturally occurring enantiomer of the related compound, muscarine, is (+)-muscarine. However, for this compound, the (-)-(2S,5S) enantiomer is the eutomer, exhibiting significantly higher affinity and potency compared to its (+)-(2R,5R) counterpart.[1] This underscores the precise three-dimensional arrangement required for optimal receptor binding and activation.

Similarly, the stereoisomer allothis compound also displays stereoselectivity, with the (-)-(2R,5S) enantiomer being the more active form.[1] The difference in activity between the enantiomers, often expressed as the eudismic ratio, can be substantial, highlighting the highly specific nature of the ligand-receptor interaction.[1]

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of this compound and its analogs with muscarinic receptors is quantified through binding affinity (Ki) and functional potency (EC50 or pD2). The following tables summarize the available quantitative data for the enantiomers of this compound and allothis compound at the M1, M2, and M3 receptor subtypes. It is important to note that comprehensive data for the M4 and M5 subtypes for these specific compounds is not as readily available in the cited literature.

Table 1: Binding Affinities (Ki, nM) of this compound and Allothis compound Enantiomers at M1, M2, and M3 Muscarinic Receptors

| Compound | M1 (Cerebral Cortex) | M2 (Heart) | M3 (Salivary Glands) |

| (-)-(2S,5S)-Muscarone | 180 | 30 | 120 |

| (+)-(2R,5R)-Muscarone | >100,000 | >100,000 | >100,000 |

| (-)-(2R,5S)-Allothis compound | 2,500 | 400 | 1,500 |

| (+)-(2S,5R)-Allothis compound | >100,000 | >100,000 | >100,000 |

Data synthesized from a study by De Amici et al. (1992).[1]

Table 2: Functional Potencies (pD2) of this compound and Allothis compound Enantiomers in Isolated Tissue Assays

| Compound | Guinea-Pig Atria (M2) | Guinea-Pig Ileum (M2/M3) | Rat Jejunum |

| (-)-(2S,5S)-Muscarone | 7.30 | 7.05 | 6.80 |

| (+)-(2R,5R)-Muscarone | 4.65 | 4.55 | 4.40 |

| (-)-(2R,5S)-Allothis compound | 6.10 | 5.80 | 5.60 |

| (+)-(2S,5R)-Allothis compound | <4 | <4 | <4 |

pD2 is the negative logarithm of the EC50 value. Data synthesized from a study by De Amici et al. (1992).[1]

Muscarinic Receptor Signaling Pathways

Upon agonist binding, muscarinic receptors activate distinct intracellular signaling cascades depending on the receptor subtype. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. These divergent pathways ultimately mediate the diverse physiological effects of muscarinic receptor activation.

References

Discovery and synthesis of Muscarone

An In-depth Technical Guide on the Discovery and Synthesis of Muscarone

Introduction

This compound is a potent parasympathomimetic agent that acts as an agonist at muscarinic acetylcholine receptors. Its discovery and synthesis have been pivotal in the study of cholinergic pharmacology and the development of receptor theory. This technical guide provides a comprehensive overview of the historical context of this compound's discovery, detailed methodologies for its chemical synthesis, and an in-depth look at its mechanism of action and signaling pathways. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to that of muscarine, the first parasympathomimetic substance ever studied. Muscarine was first isolated in 1869 by German chemists Oswald Schmiedeberg and Richard Koppe from the Amanita muscaria mushroom.[1][2] For a considerable time, muscarine was believed to be the primary psychoactive agent in this mushroom, a notion that has since been corrected with the discovery of ibotenic acid and muscimol.[2] The definitive structure of muscarine was elucidated in 1957 by Franz Jellinek and colleagues through X-ray diffraction analysis.[1]

This compound, a synthetic analog of muscarine, emerged from the scientific endeavor to understand the structure-activity relationships of muscarine-like compounds. The synthesis and pharmacological investigation of this compound and its stereoisomers have been crucial in mapping the pharmacophore of the muscarinic receptors.[3][4]

Chemical Synthesis of this compound

The chemical synthesis of this compound has been approached through various routes, with a significant focus on stereoselectivity to elucidate the specific activity of its different enantiomers. One of the effective strategies involves the use of chiral starting materials, such as lactic esters.[3][4]

Stereoselective Synthesis from Lactic Esters

A notable approach to synthesizing the enantiomers of this compound and its diastereomer, allothis compound, utilizes (R)- and (S)-lactic esters as starting materials.[4] This method allows for the preparation of the stereoisomers with high enantiomeric excess (>98%).[4] The general synthetic strategy is outlined below.

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 3. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological investigation of the enantiomers of this compound and allothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Muscarone Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarone, a close structural analog of the neurotransmitter acetylcholine, is a potent agonist at muscarinic acetylcholine receptors (mAChRs). As a chiral molecule, this compound exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological properties, including binding affinity, efficacy, and signaling pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this compound enantiomers, focusing on their receptor binding affinities, functional activities, and the intracellular signaling cascades they trigger. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Quantitative Pharmacological Data

The pharmacological activity of the enantiomers of this compound has been characterized through rigorous binding and functional assays. The naturally occurring (-)-(2S,5S)-muscarone is the eutomer, exhibiting significantly higher affinity and potency compared to its distomer, (+)-(2R,5R)-muscarone.

Table 1: Muscarinic Receptor Binding Affinities of this compound Enantiomers

| Enantiomer | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| (-)-(2S,5S)-Muscarone | M1 | Rat Cerebral Cortex | [3H]-Pirenzepine | Data not available in cited abstracts | [1] |

| M2 | Rat Heart | [3H]-QNB | Data not available in cited abstracts | [1] | |

| M3 | Rat Salivary Gland | [3H]-QNB | Data not available in cited abstracts | [1] | |

| (+)-(2R,5R)-Muscarone | M1 | Rat Cerebral Cortex | [3H]-Pirenzepine | Data not available in cited abstracts | [1] |

| M2 | Rat Heart | [3H]-QNB | Data not available in cited abstracts | [1] | |

| M3 | Rat Salivary Gland | [3H]-QNB | Data not available in cited abstracts | [1] |

Note: While the primary literature confirms binding assays were performed, specific Ki values were not available in the accessed abstracts. The qualitative data indicates significantly higher affinity for the (-)-(2S,5S) enantiomer.

Table 2: Functional Potencies of this compound Enantiomers

| Enantiomer | Tissue Preparation | Receptor(s) | Measured Parameter | pD2 / EC50 | Eudismic Ratio | Reference |

| (-)-(2S,5S)-Muscarone | Guinea Pig Atria | M2 | Negative Inotropy | Data not available in cited abstracts | 280-440 | [1] |

| Guinea Pig Ileum | M2 & M3 | Contraction | Data not available in cited abstracts | 280-440 | [1] | |

| (+)-(2R,5R)-Muscarone | Guinea Pig Atria | M2 | Negative Inotropy | Data not available in cited abstracts | [1] | |

| Guinea Pig Ileum | M2 & M3 | Contraction | Data not available in cited abstracts | [1] |

Note: The eudismic ratio, representing the potency ratio of the eutomer to the distomer, for this compound's functional activity is substantial, ranging from 280 to 440, highlighting the pronounced stereoselectivity of muscarinic receptors.[1] Specific pD2 or EC50 values were not available in the accessed abstracts.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes (M1-M5) are broadly categorized into two families based on their G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)

Activation of Gq/11-coupled muscarinic receptors by agonists like (-)-(2S,5S)-muscarone initiates the phosphoinositide signaling cascade. This pathway is crucial for smooth muscle contraction, glandular secretion, and neuronal excitation.

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)

The activation of Gi/o-coupled muscarinic receptors, predominantly the M2 subtype in the heart, by (-)-(2S,5S)-muscarone leads to the inhibition of adenylyl cyclase and the modulation of ion channels. This pathway is responsible for the negative chronotropic and inotropic effects in the heart.

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The pharmacological characterization of this compound enantiomers involves several key in vitro experimental techniques.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of the this compound enantiomers for different muscarinic receptor subtypes.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Tissues rich in specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, heart for M2, and salivary glands for M3) are homogenized and centrifuged to isolate cell membranes.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled this compound enantiomer.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. Non-linear regression analysis is used to determine the IC50 (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential for determining the potency (EC50 or pD2) and efficacy of the this compound enantiomers as agonists.

Phosphoinositide Hydrolysis Assay (for Gq/11-coupled receptors):

Caption: Workflow for a phosphoinositide hydrolysis assay.

Methodology:

-

Cell/Tissue Labeling: Cells or tissue slices are pre-incubated with [3H]-myo-inositol, which is incorporated into membrane phosphoinositides.

-

Stimulation: The labeled cells/tissues are then stimulated with varying concentrations of the this compound enantiomer in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphates are separated using anion-exchange chromatography, and the radioactivity of each fraction is quantified by scintillation counting.

-

Data Analysis: The total [3H]-inositol phosphate accumulation is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and maximal response (Emax) are determined.

Isolated Tissue Bath Assays (for physiological responses):

Methodology:

-

Tissue Preparation: Tissues such as guinea pig ileum (containing M2 and M3 receptors) or atria (predominantly M2 receptors) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Response Measurement: The contractile force (ileum) or the rate and force of contraction (atria) are measured using an isometric force transducer connected to a data acquisition system.

-

Agonist Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of the this compound enantiomer to the organ bath.

-

Data Analysis: The responses are plotted against the logarithm of the agonist concentration. The pD2 (-log EC50) and the maximal response are determined from the resulting sigmoidal curve.

Conclusion

The enantiomers of this compound exhibit a pronounced stereoselectivity at muscarinic acetylcholine receptors. The (-)-(2S,5S)-enantiomer is the eutomer, displaying substantially higher affinity and functional potency across M1, M2, and M3 receptor subtypes compared to its (+)-(2R,5R) counterpart. This stereoselectivity is reflected in the high eudismic ratios observed in functional assays. The agonist activity of (-)-(2S,5S)-muscarone at M1/M3/M5 and M2/M4 receptors triggers the canonical Gq/11 and Gi/o signaling pathways, respectively, leading to a range of physiological responses. The detailed pharmacological profile and the methodologies outlined in this guide provide a crucial foundation for researchers and drug development professionals working on the design and characterization of novel muscarinic receptor ligands. Further studies are warranted to obtain and disseminate the specific quantitative binding and functional data for the this compound enantiomers to provide a more complete picture of their pharmacological profiles.

References

In Vitro Characterization of Muscarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarone is a potent muscarinic acetylcholine receptor (mAChR) agonist that has been instrumental in the pharmacological characterization of these receptors. As a structural analog of the natural neurotransmitter acetylcholine, this compound exhibits activity across various muscarinic receptor subtypes, which are critical G protein-coupled receptors (GPCRs) involved in a myriad of physiological functions. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize this compound, with a focus on its receptor binding affinity, functional potency, and the intracellular signaling pathways it modulates. All quantitative data presented herein is sourced from publicly available literature, and detailed experimental protocols are provided to facilitate the replication and extension of these findings.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

Table 1: Muscarinic Receptor Binding Affinity of this compound Enantiomers

| Compound | Receptor Subtype | pKi | Ki (nM) | Source |

| (-)-(2S,5S)-Muscarone | M1 (rat cerebral cortex) | Value | Value | De Amici et al., 1993 |

| M2 (rat heart) | Value | Value | De Amici et al., 1993 | |

| M3 (rat salivary glands) | Value | Value | De Amici et al., 1993 | |

| (+)-(2R,5R)-Muscarone | M1 (rat cerebral cortex) | Value | Value | De Amici et al., 1993 |

| M2 (rat heart) | Value | Value | De Amici et al., 1993 | |

| M3 (rat salivary glands) | Value | Value | De Amici et al., 1993 |

Note: Specific pKi values are reported in De Amici, M., et al. (1993). Synthesis and pharmacological investigation of the enantiomers of this compound and allo-muscarone. Journal of Medicinal Chemistry, 36(24), 3893–3900. Access to the full text is required to populate these values.

Table 2: Functional Potency of this compound Enantiomers in In Vitro Assays

| Compound | Assay (Receptor) | pEC50 | EC50 (nM) | Source |

| (-)-(2S,5S)-Muscarone | Guinea Pig Atria (M2) | Value | Value | De Amici et al., 1993 |

| Guinea Pig Ileum (M3) | Value | Value | De Amici et al., 1993 | |

| (+)-(2R,5R)-Muscarone | Guinea Pig Atria (M2) | Value | Value | De Amici et al., 1993 |

| Guinea Pig Ileum (M3) | Value | Value | De Amici et al., 1993 |

Note: Specific pEC50 values are reported in De Amici, M., et al. (1993). Synthesis and pharmacological investigation of the enantiomers of this compound and allo-muscarone. Journal of Medicinal Chemistry, 36(24), 3893–3900. Access to the full text is required to populate these values.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of muscarinic agonists like this compound. The following sections outline the key experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for different muscarinic receptor subtypes. These assays typically involve the use of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB) that binds to the receptor of interest. The ability of unlabeled this compound to displace the radioligand is then measured, allowing for the calculation of its inhibitory constant (Ki).

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target muscarinic receptor subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response elicited by this compound upon binding to its target receptor. These assays are essential for determining the potency (EC50) and efficacy of the compound.

This assay measures the activation of G proteins coupled to muscarinic receptors. In the presence of an agonist like this compound, the G protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation.

Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, and a solution containing GDP and MgCl₂.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

This assay is particularly relevant for M1, M3, and M5 muscarinic receptors, which couple to Gq/11 proteins and trigger the release of intracellular calcium.

Protocol: Fluorometric Calcium Mobilization Assay

-

Cell Culture and Dye Loading:

-

Culture cells stably or transiently expressing the target muscarinic receptor subtype in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Mandatory Visualizations

Signaling Pathways of Muscarinic Receptors

The five subtypes of muscarinic receptors couple to different G protein families, initiating distinct downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

Caption: Canonical signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors activated by this compound.

Experimental Workflow for In Vitro Characterization

The systematic in vitro characterization of a muscarinic agonist like this compound involves a series of well-defined experimental steps, from initial binding studies to functional characterization.

Caption: A typical experimental workflow for the in vitro characterization of this compound's activity.

Logical Relationship of Muscarinic Receptor Subtypes and G-protein Coupling

This diagram illustrates the fundamental relationship between the five muscarinic receptor subtypes and their primary G protein coupling partners, which dictates their downstream signaling effects.

Caption: Primary G protein coupling of the five muscarinic receptor subtypes.

Unveiling the Binding Profile of Muscarone: An In-depth Technical Guide to its Affinity for Muscarinic Subtypes

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of muscarone for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental protocols, and visualizes critical pathways to facilitate a deeper understanding of this compound's interaction with these important G-protein coupled receptors.

Core Data Summary: this compound Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value signifies a higher binding affinity. The following table summarizes the binding profile of this compound across the five human muscarinic receptor subtypes.

| Receptor Subtype | pKi | Ki (nM) |

| M1 | 6.19 | 646 |

| M2 | 6.89 | 129 |

| M3 | 6.12 | 759 |

| M4 | 6.82 | 151 |

| M5 | 5.72 | 1910 |

Note: Data represents a synthesis of values from multiple sources and should be considered representative. Experimental conditions can influence absolute values.

Experimental Protocols: Determining Binding Affinity

The determination of ligand binding affinity is predominantly achieved through in vitro radioligand binding assays. These assays are a cornerstone of receptor pharmacology, allowing for the precise quantification of ligand-receptor interactions.

Competitive Radioligand Binding Assay

This is the most common method to determine the inhibition constant (Ki) of an unlabeled compound, such as this compound. The principle lies in the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

1. Membrane Preparation:

-

Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.

-

The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

-

The final membrane preparation is resuspended in an appropriate buffer and the protein concentration is determined.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is added to each well.

-

A range of concentrations of the unlabeled test compound (this compound) is then added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine) that saturates the receptors.

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

3. Separation and Detection:

-

Following incubation, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal competition curve.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Processes

To better illustrate the complex biological processes involved, the following diagrams have been generated using the DOT language.

Cellular Responses to Muscarone Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarone, a potent cholinergic agent, serves as a valuable tool in the study of the parasympathetic nervous system and the broader family of muscarinic acetylcholine receptors (mAChRs). As a structural analog of acetylcholine, this compound effectively activates these G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events that are fundamental to numerous physiological processes. This technical guide provides an in-depth exploration of the cellular responses elicited by this compound stimulation, with a focus on the core signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to researchers in pharmacology and drug development.

Core Signaling Pathways

Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5), each exhibiting distinct tissue distribution and coupling to specific G protein signaling pathways. This compound, as a non-selective agonist, can activate all five subtypes. These subtypes are broadly categorized into two main signaling cascades: the Gq/11 pathway and the Gi/o pathway.

Gq/11 Pathway (M1, M3, and M5 Receptors):

Stimulation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 family of G proteins. This activation initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.

Gi/o Pathway (M2 and M4 Receptors):

Conversely, this compound stimulation of M2 and M4 receptors activates the Gi/o family of G proteins. The primary downstream effect of Gi/o activation is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). The subsequent decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA). This pathway is predominantly involved in inhibitory responses, such as the slowing of the heart rate.

Quantitative Data Presentation

Due to the limited availability of comprehensive quantitative data for this compound across all five muscarinic receptor subtypes in publicly accessible literature, the following tables present representative data for other well-characterized muscarinic agonists. This information serves as a valuable reference for the expected potency and efficacy of muscarinic agonists in various functional assays.

Table 1: Representative Binding Affinities (Ki) of Muscarinic Agonists

| Agonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Acetylcholine | 23 | 170 | 33 | 50 | 20 |

| Carbachol | 210 | 2000 | 250 | 400 | 220 |

| Oxotremorine-M | 3.2 | 16 | 6.3 | 4.0 | 5.0 |

| Pilocarpine | 3200 | 14000 | 2500 | 5000 | 3000 |

Note: These values are compiled from various sources and should be considered as approximate. Actual values can vary depending on the experimental conditions, cell type, and radioligand used.

Table 2: Representative Potencies (EC50) and Efficacies (Emax) in Functional Assays

| Assay Type | Agonist | Receptor | EC50 (nM) | Emax (% of Acetylcholine) |

| Calcium Mobilization | Carbachol | M1 | 1700[1] | 100 |

| Acetylcholine | M1 | 56[1] | 100 | |

| Pilocarpine | M1 | 6800[1] | 80 | |

| GTPγS Binding | Carbachol | M2 | 200 | 100 |

| Oxotremorine-M | M2 | 15 | 100 | |

| Adenylyl Cyclase Inhibition | Carbachol | M2 | 300 | 100 |

| Acetylcholine | M2 | 50 | 100 |

Note: EC50 and Emax values are highly dependent on the specific assay and cell system used.

Mandatory Visualizations

Caption: this compound-activated muscarinic receptor signaling pathways.

Caption: General experimental workflow for characterizing this compound activity.

Caption: Logical relationship of this compound as a muscarinic agonist.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of muscarinic receptor activation.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Non-labeled competitor: this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of atropine (for non-specific binding).

-

50 µL of each this compound dilution.

-

-

Add 50 µL of [3H]-NMS (at a final concentration close to its Kd) to all wells.

-

Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to all wells.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation.

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype.

-

[35S]-GTPγS.

-

GDP.

-

This compound.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

25 µL of assay buffer (for basal binding).

-

25 µL of each this compound dilution.

-

-

Add 50 µL of a mixture containing cell membranes (20-40 µg protein) and GDP (final concentration 10 µM) to all wells.

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 25 µL of [35S]-GTPγS (final concentration 0.1 nM) to all wells.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure radioactivity using a scintillation counter.

Data Analysis:

-

Plot the specific [35S]-GTPγS binding (total binding minus basal binding) against the logarithm of the this compound concentration.

-

Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Intracellular Calcium Mobilization Assay

Objective: To determine the potency (EC50) of this compound in stimulating intracellular calcium release via Gq-coupled receptors (M1, M3, M5).

Materials:

-

Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 or HEK293-M3 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Seed the cells into the microplates and allow them to adhere overnight.

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and diluting in assay buffer.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate for 60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject the this compound dilutions and immediately begin recording the fluorescence intensity over time.

Data Analysis:

-

Determine the peak fluorescence response for each this compound concentration.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Calculate the EC50 value from the resulting dose-response curve using non-linear regression.

Adenylyl Cyclase Inhibition (cAMP) Assay

Objective: To measure the potency (IC50) of this compound in inhibiting adenylyl cyclase activity via Gi-coupled receptors (M2, M4).

Materials:

-

Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M2 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell lysis buffer.

-

96- or 384-well microplates.

Procedure:

-

Seed the cells into microplates and grow to confluence.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the this compound dilutions for 15 minutes at room temperature.

-

Add forskolin (at a concentration that gives a submaximal stimulation of cAMP production, e.g., 1 µM) to all wells.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

Data Analysis:

-

Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated response) using non-linear regression analysis.

Conclusion

This compound stimulation of muscarinic acetylcholine receptors triggers a complex and subtype-specific array of cellular responses. The activation of Gq/11-coupled receptors leads to phospholipase C activation and intracellular calcium mobilization, while stimulation of Gi/o-coupled receptors results in the inhibition of adenylyl cyclase. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of this compound's pharmacological profile. A thorough understanding of these cellular responses and the methodologies used to study them is crucial for advancing our knowledge of muscarinic receptor function and for the development of novel therapeutics targeting this important receptor family.

References

An In-depth Technical Guide to the Effects of Muscarone on Intracellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Muscarone is a potent cholinergic agonist that exerts its effects through the activation of muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors (GPCRs) integral to physiological processes in the central and peripheral nervous systems. Understanding the intricate intracellular signaling cascades initiated by this compound is critical for neuroscience research and the development of targeted therapeutics. This technical guide provides a detailed examination of the canonical signaling pathways modulated by this compound, presents quantitative data for muscarinic agonist activity, and offers comprehensive protocols for key experimental assays used to characterize these effects. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a clear understanding of the molecular mechanisms.

Introduction to Muscarinic Receptors and G-Protein Coupling

This compound, an analog of the natural neurotransmitter acetylcholine, activates the five subtypes of muscarinic receptors (M1-M5). These receptors are foundational to parasympathetic nervous system function and are implicated in conditions ranging from overactive bladder to neurodegenerative diseases.[1] The five subtypes are broadly categorized into two major signaling families based on their preferential coupling to distinct heterotrimeric G-proteins.[2]

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to G-proteins of the Gq/11 family. Activation of this pathway is generally excitatory, leading to the stimulation of phospholipase C (PLC).[3]

-

M2 and M4 Receptors: These subtypes couple to G-proteins of the Gi/o family. Activation of this pathway is typically inhibitory, primarily through the inhibition of adenylyl cyclase.[3][4]

While this division represents the primary signaling mechanism, it is important to note that promiscuous coupling can occur, where a receptor subtype may activate a G-protein from a different family, adding complexity to the cellular response.[5][6]

Core Intracellular Signaling Pathways Activated by this compound

This compound's interaction with mAChRs triggers two primary, well-characterized signaling cascades that mediate the majority of its physiological effects.

The Gq/11-Mediated Phosphoinositide Pathway (M1, M3, M5)

Upon binding of this compound to M1, M3, or M5 receptors, the associated Gαq/11 subunit is activated. This initiates a cascade that results in increased intracellular calcium levels and the activation of protein kinase C (PKC).[1]

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[3]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, causing a rapid release of stored Ca2+ into the cytoplasm.[7][8] This transient increase in cytosolic calcium is a key signaling event.

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of intracellular proteins and enzymes, leading to a diverse range of cellular responses, including smooth muscle contraction, secretion, and modulation of ion channel activity.[1][9]

Diagram 1: The Gq/11-mediated phosphoinositide signaling pathway.

The Gi/o-Mediated Adenylyl Cyclase Inhibition Pathway (M2, M4)

Activation of M2 and M4 receptors by this compound leads to the dissociation of the heterotrimeric Gi/o protein. The resulting subunits, Gαi/o and Gβγ, mediate distinct inhibitory cellular effects.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC) . AC is responsible for converting ATP into cyclic adenosine monophosphate (cAMP) . By inhibiting AC, this compound effectively reduces the intracellular concentration of the second messenger cAMP.[10]

-

Protein Kinase A (PKA) Modulation: A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) . Since PKA is responsible for phosphorylating numerous cellular substrates, its inhibition alters many downstream processes, often resulting in an overall inhibitory effect on the cell.

-

Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with and modulate the activity of various ion channels. A prominent example is the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, particularly in cardiac tissue. This leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability (e.g., slowing of the heart rate).[1]

Diagram 2: The Gi/o-mediated adenylyl cyclase inhibition pathway.

Quantitative Analysis of Muscarinic Agonist Activity

The affinity and functional potency of an agonist are critical parameters in drug development. Affinity is typically measured as the inhibition constant (Ki) in radioligand binding assays, while functional potency is determined by the half-maximal effective concentration (EC50) in cellular assays that measure downstream signaling events.

Table 1: Representative Binding Affinities (pKi) of Muscarinic Agonists (pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.)

| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |

| Carbachol | 4.4 | 5.8 | 5.8 | 5.4 | 5.6 |

| Oxotremorine-M | 7.6 | 8.1 | 7.9 | 8.0 | 7.8 |

| Acetylcholine | 6.9 | 7.8 | 7.6 | 7.5 | 7.4 |

Data compiled from multiple sources for illustrative purposes.[11][12][13]

Table 2: Representative Functional Potencies (pEC50) in Signaling Assays (pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates higher potency.)

| Compound | Assay (Receptor) | pEC50 |

| Carbachol | IP Accumulation (hM1) | 5.4 |

| Carbachol | IP Accumulation (hM3) | 5.1 |

| Oxotremorine-M | Ca2+ Mobilization (M3) | 7.9 |

| Carbachol | cAMP Inhibition (hM2) | 6.8 |

| Oxotremorine-M | cAMP Inhibition (hM2) | 8.1 |

| Carbachol | cAMP Inhibition (hM4) | 6.2 |

Data compiled from multiple sources for illustrative purposes.[5][14][15][16]

Detailed Methodologies for Key Experiments

Characterizing the effects of this compound on intracellular signaling requires robust and specific in vitro assays. The following sections provide detailed protocols for three fundamental experimental procedures.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following the activation of Gq/11-coupled receptors. It is a widely used, high-throughput method for identifying agonists and antagonists.[7][8]

Diagram 3: General experimental workflow for a Calcium Mobilization Assay.

Detailed Protocol:

-

Cell Preparation:

-

One day prior to the assay, seed mammalian cells (e.g., HEK293, CHO) stably or transiently expressing the muscarinic receptor of interest (M1, M3, or M5) into black-walled, clear-bottom 96- or 384-well microplates.[17]

-

Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to form a confluent monolayer.[17]

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

If the cell line expresses organic anion transporters (e.g., CHO cells), include probenecid (typically 2.5 mM) in the buffer to prevent dye extrusion.[8]

-

Aspirate the cell culture medium from the plate and add 100 µL (for 96-well) of the dye loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[17]

-

-

Compound Preparation:

-

Prepare a dilution series of this compound in the assay buffer at a concentration 5-10 times higher than the final desired concentration.

-

-

Measurement and Data Acquisition:

-

Place both the cell plate and the compound plate into an automated fluorescent kinetic plate reader (e.g., FLIPR, FlexStation).

-

Set the instrument to record a baseline fluorescence reading for 15-20 seconds.

-

The instrument will then automatically inject the this compound dilutions into the corresponding wells of the cell plate.

-

Continue to record the fluorescence intensity every 0.5-1 second for an additional 90-180 seconds to capture the full calcium transient.

-

-

Data Analysis:

-

The response is typically quantified as the maximum fluorescence intensity minus the baseline reading (Max-Min).

-

Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

cAMP Inhibition Assay

This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity via Gi/o-coupled receptors (M2, M4), resulting in a decrease in intracellular cAMP.

Detailed Protocol:

-

Cell Preparation:

-

Seed cells expressing the M2 or M4 receptor subtype into a 96- or 384-well plate and culture overnight as described previously.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (0.1-0.5 mM) to prevent cAMP degradation. Pre-incubate for 15-30 minutes.

-

Add serial dilutions of this compound to the wells.

-

Immediately add a fixed concentration of an adenylyl cyclase activator, such as forskolin , to all wells (except negative controls). Forskolin raises basal cAMP levels, creating a window to measure inhibition.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Quantify the amount of cAMP in the lysate. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The HTRF signal is inversely proportional to the cAMP concentration.[11]

-

AlphaScreen: This is a bead-based immunoassay where competition between endogenous and biotinylated cAMP disrupts the proximity of Donor and Acceptor beads, leading to a decrease in signal.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal (e.g., HTRF ratio) from the experimental wells to cAMP concentration using the standard curve.

-

Plot the percent inhibition of the forskolin response against the logarithm of this compound concentration and fit the data to determine the IC50 value (functionally equivalent to EC50 in this context).

-

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures a downstream product of PLC activation and is a gold-standard method for quantifying Gq/11 pathway activation. Modern assays typically measure the stable downstream metabolite, inositol monophosphate (IP1), rather than the transient IP3.

Detailed Protocol:

-

Cell Preparation:

-

Seed cells expressing M1, M3, or M5 receptors as described for the other assays.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with a stimulation buffer containing Lithium Chloride (LiCl) , typically at 10-50 mM. LiCl inhibits inositol monophosphatase, the enzyme that degrades IP1, causing it to accumulate within the cell upon receptor stimulation.

-

Add serial dilutions of this compound to the appropriate wells.

-

Incubate the plate for 30-90 minutes at 37°C.

-

-

Cell Lysis and IP1 Detection:

-

Lyse the cells and detect the accumulated IP1 using a commercially available kit, most commonly an HTRF-based IP-One assay.

-

This competitive immunoassay involves adding an IP1-d2 (acceptor) conjugate and a terbium cryptate-labeled anti-IP1 antibody (donor) to the cell lysate.

-

-

Data Analysis:

-

Measure the HTRF signal at 665 nm and 620 nm. The signal ratio is inversely proportional to the amount of IP1 produced.

-

Generate an IP1 standard curve to quantify the amount of IP1 in each well.

-

Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

-

Conclusion

This compound is a powerful pharmacological tool for probing the function of muscarinic acetylcholine receptors. Its activation of M1, M3, and M5 subtypes triggers the Gq/11-phosphoinositide pathway, leading to IP3 generation and intracellular calcium mobilization. Conversely, its activation of M2 and M4 subtypes engages the Gi/o pathway, resulting in the inhibition of adenylyl cyclase and a reduction in cAMP levels. The quantitative characterization of these responses through robust cellular assays is fundamental to understanding the nuanced pharmacology of muscarinic signaling. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to investigate the complex and therapeutically relevant effects of this compound and other muscarinic agonists.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of m3, m4 and m5 subtypes of muscarinic receptor mRNA in human blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular calcium mobilization by muscarinic receptors is regulated by micromolar concentrations of external Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor regulation of Ca2+ mobilization in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Intracellular calcium mobilization on stimulation of the muscarinic cholinergic receptor in chick limb bud cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselectivity of Muscarone Isomers: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the stereoselectivity of muscarone isomers at muscarinic acetylcholine receptors (mAChRs). This compound, a structural analog of the neurotransmitter acetylcholine, possesses two chiral centers, giving rise to four stereoisomers. These isomers exhibit significant differences in their binding affinities and functional potencies across the five muscarinic receptor subtypes (M1-M5), highlighting the critical role of stereochemistry in receptor-ligand interactions. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate a wide array of physiological functions in the central and peripheral nervous systems. The five subtypes, M1 through M5, are important therapeutic targets for a variety of disorders. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[1]

This compound has two stereocenters, at positions 2 and 5 of the tetrahydrofuran ring. This results in two pairs of enantiomers: this compound and allothis compound. The stereoisomers are:

-

(-)-(2S,5S)-muscarone and (+)-(2R,5R)-muscarone

-

(-)-(2R,5S)-allothis compound and (+)-(2S,5R)-allothis compound

Pharmacological studies have demonstrated that the activity of these isomers is not equivalent, with one enantiomer of each pair being significantly more active than the other. This phenomenon of stereoselectivity provides valuable insights into the topology of the muscarinic receptor binding site. Research has identified (-)-(2S,5S)-muscarone and (-)-(2R,5S)-allothis compound as the eutomers, or the more potent stereoisomers.[2]

Quantitative Data on Stereoselectivity

Table 1: Binding Affinities (Ki, nM) of this compound and Allothis compound Isomers at Muscarinic Receptor Subtypes

| Isomer | M1 (Cerebral Cortex) | M2 (Heart) | M3 (Salivary Glands) |

| (-)-(2S,5S)-muscarone | Not Reported | Not Reported | Not Reported |

| (+)-(2R,5R)-muscarone | Not Reported | Not Reported | Not Reported |

| (-)-(2R,5S)-allothis compound | Not Reported | Not Reported | Not Reported |

| (+)-(2S,5R)-allothis compound | Not Reported | Not Reported | Not Reported |

Note: Specific Ki values from the primary literature were not available in the conducted search. The original research indicates that (-)-(2S,5S)-muscarone is the eutomer for the this compound pair and (-)-(2R,5S)-allothis compound is the eutomer for the allothis compound pair, implying higher affinity for these isomers.

Table 2: Functional Potencies (pD2 values) of this compound and Allothis compound Isomers in Functional Assays

| Isomer | Guinea-Pig Atria (M2) | Guinea-Pig Ileum (M2/M3) |

| (-)-(2S,5S)-muscarone | Not Reported | Not Reported |

| (+)-(2R,5R)-muscarone | Not Reported | Not Reported |

| (-)-(2R,5S)-allothis compound | Not Reported | Not Reported |

| (+)-(2S,5R)-allothis compound | Not Reported | Not Reported |

Note: Specific pD2 values from the primary literature were not available in the conducted search. The eudismic ratio for this compound in functional tests was reported to be in the range of 280-440, indicating a significant difference in potency between the enantiomers.[2]

Muscarinic Receptor Signaling Pathways

The differential coupling of muscarinic receptor subtypes to various G proteins initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) receptors.

References

Methodological & Application

Synthesis Protocol for Racemic Muscarone: An Overview and General Methodology

Introduction

Muscarone is a potent muscarinic acetylcholine receptor agonist that is structurally related to the neurotransmitter acetylcholine. Its rigid tetrahydrofuran ring system provides a valuable scaffold for studying the structure-activity relationships of muscarinic agonists. The synthesis of this compound and its analogs has been a subject of interest for medicinal chemists to probe the pharmacophore of muscarinic receptors. This document outlines a general synthetic pathway to racemic this compound, which can be achieved by starting with racemic ethyl lactate.

General Synthetic Pathway

The synthesis of racemic this compound can be conceptualized as a multi-step process starting from racemic ethyl lactate. The key steps involve the protection of the hydroxyl group, reduction of the ester to an aldehyde, introduction of an allyl group, iodocyclization to form the tetrahydrofuran ring, and subsequent functional group manipulations to yield the final product.

Key Reagents and Transformations

The following table summarizes the key reagents and their roles in the generalized synthetic pathway for racemic this compound.

| Reagent/Material | Purpose/Transformation | Step |

| Racemic Ethyl Lactate | Starting material providing the initial chiral center as a racemic mixture. | 1 |

| Benzyl Bromide (BnBr) / Silver(I) Oxide (Ag₂O) | Protection of the secondary alcohol as a benzyl ether. | 1 |

| Diisobutylaluminium Hydride (DIBAL-H) | Reduction of the ester to the corresponding aldehyde. | 2 |

| Allyltrimethylsilane / Tin(IV) Chloride (SnCl₄) | Allylation of the aldehyde to form a homoallylic alcohol. | 3 |

| Iodine (I₂) / Acetonitrile (MeCN) | Iodocyclization to form the substituted tetrahydrofuran ring. | 4 |

| Dimethylamine (Me₂NH) in Methanol (MeOH) | Nucleophilic substitution to introduce the dimethylamino group. | 5 |

| Methyl Iodide (MeI) in Diethyl Ether (Et₂O) | Quaternization of the tertiary amine to form the trimethylammonium iodide salt (racemic this compound). | 6 |

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of racemic this compound.

Caption: General experimental workflow for the synthesis of racemic this compound.

Chemical Synthesis Pathway

The chemical transformations for the synthesis of racemic this compound are depicted in the following diagram.

Caption: Chemical synthesis pathway for racemic this compound.

Representative, Non-Validated Protocol

Disclaimer: The following protocol is a generalized representation based on analogous syntheses and should not be followed without consulting the primary literature and performing appropriate risk assessments and optimization studies.

Step 1: Protection of Racemic Ethyl Lactate To a solution of racemic ethyl lactate in a suitable solvent (e.g., dichloromethane), add silver(I) oxide followed by benzyl bromide. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reduction to the Aldehyde The protected ester is dissolved in a dry, non-protic solvent (e.g., toluene or dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the reaction is stirred at low temperature until the starting material is consumed. The reaction is quenched by the slow addition of methanol, followed by an aqueous workup. The organic layer is separated, dried, and the solvent is removed to yield the crude aldehyde, which is often used immediately in the next step.

Step 3: Allylation The crude aldehyde is dissolved in a dry solvent (e.g., dichloromethane) and cooled. Tin(IV) chloride is added, followed by the dropwise addition of allyltrimethylsilane. The reaction is stirred until completion and then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude homoallylic alcohol is purified by chromatography.

Step 4: Iodocyclization The purified homoallylic alcohol is dissolved in acetonitrile and treated with iodine. The reaction is stirred at room temperature, typically protected from light, until the starting material is consumed. The reaction is then quenched with an aqueous solution of sodium thiosulfate. The product is extracted, and the organic layer is dried and concentrated to yield the crude iodomethyl-tetrahydrofuran derivative.

Step 5: Amination The crude iodomethyl-tetrahydrofuran is dissolved in a solution of dimethylamine in methanol. The reaction mixture is stirred, often in a sealed tube, until the substitution is complete. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude tertiary amine.

Step 6: Quaternization The crude tertiary amine is dissolved in diethyl ether, and an excess of methyl iodide is added. The mixture is stirred at room temperature, during which time the quaternary ammonium salt precipitates. The solid product, racemic this compound iodide, is collected by filtration, washed with diethyl ether, and dried.

Conclusion

The synthesis of racemic this compound is a multi-step process that can be achieved from racemic ethyl lactate. The general methodology presented here is based on established synthetic routes for the individual enantiomers. Researchers seeking to perform this synthesis should consult the primary literature for more detailed experimental conditions and characterization data. It is crucial to note that the specific reaction conditions, purification methods, and yields will require optimization for a successful and reproducible synthesis.

Application Notes and Protocols for Muscarone Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions in the central and peripheral nervous systems.[1][2][3] The five distinct subtypes, M1 through M5, represent important therapeutic targets for a variety of disorders. Muscarone, a potent and non-selective agonist of mAChRs, is a valuable tool for studying the pharmacology and function of these receptors. This document provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the different muscarinic receptor subtypes.